molecular formula C9H11ClF3NO B1440265 [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride CAS No. 1211307-72-0

[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1440265
CAS No.: 1211307-72-0
M. Wt: 241.64 g/mol
InChI Key: OCUFCHCSAHWVHZ-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a fluorinated arylalkylamine derivative characterized by a phenyl ring substituted with a trifluoroethoxy (-OCH₂CF₃) group at the para position and a primary amine (-CH₂NH₂) moiety. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical applications. The trifluoroethoxy group contributes strong electron-withdrawing effects, influencing the compound’s electronic distribution, lipophilicity, and metabolic stability .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUFCHCSAHWVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2,2,2-Trifluoroethoxy)benzaldehyde Intermediate

A common starting point is the preparation of 4-(2,2,2-trifluoroethoxy)benzaldehyde or related derivatives. This is typically achieved by reacting:

  • 4-hydroxybenzaldehyde or substituted phenols with 2,2,2-trifluoroethyl bromide or trifluoroethanol derivatives.
  • The reaction is carried out under basic conditions (e.g., potassium carbonate as base) in polar aprotic solvents such as dimethylformamide (DMF) or acetone at elevated temperatures (80–90 °C).

Example Procedure:

Reagents & Conditions Outcome
4-Hydroxybenzaldehyde + 2,2,2-trifluoroethyl bromide Stirred with K2CO3 in DMF at 80 °C overnight High yield (up to 97%) of 4-(2,2,2-trifluoroethoxy)benzaldehyde intermediate

This step is monitored by thin-layer chromatography (TLC) and the product is isolated by precipitation and filtration after aqueous work-up.

Conversion to Oxime Intermediate

The aldehyde intermediate is then converted into its oxime derivative by reaction with hydroxylamine hydrochloride in the presence of a buffering agent such as sodium bicarbonate in aqueous ethanol at room temperature.

Reagents & Conditions Outcome
Aldehyde + Hydroxylamine hydrochloride + NaHCO3 in EtOH Stirred at room temperature for 3 hours Oxime formed with yields around 98%

The reaction progress is monitored by TLC, and the oxime is isolated by filtration after solvent removal.

Reduction to Benzylamine

The oxime is reduced to the corresponding benzylamine using reducing agents such as sodium borohydride or catalytic hydrogenation with Ni-Al alloy in alkaline aqueous media.

Reagents & Conditions Outcome
Oxime + NaBH4 in methanol, room temperature, 30 min Benzylamine formed, crystallizes upon cooling

Alternatively, Ni-Al reduction under alkaline conditions yields the benzylamine free base with good yields (77–98% reported).

Formation of Hydrochloride Salt

The free base benzylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ether, to improve stability and crystallinity.

Representative Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 4-Hydroxybenzaldehyde + 2,2,2-trifluoroethyl bromide K2CO3, DMF, 80–90 °C, overnight 4-(2,2,2-Trifluoroethoxy)benzaldehyde ~97
2 Benzaldehyde + Hydroxylamine hydrochloride + NaHCO3 EtOH, room temp, 3 h Oxime intermediate ~98
3 Oxime + NaBH4 Methanol, room temp, 30 min Benzylamine free base 77–98
4 Benzylamine + HCl Ethanol or ether This compound Quantitative

Alternative and Related Methods

  • Williamson Ether Synthesis Variant: Reaction of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with phenolic compounds in the presence of K2CO3 and DMF at 80 °C to form ether intermediates, which can then be elaborated further.

  • Acid Chloride Route: Conversion of trifluoroethoxy-substituted benzoic acid derivatives to acid chlorides using thionyl chloride, followed by amide formation and reduction steps to access related amine derivatives.

  • Use of Hydrazide and Hydrazone Intermediates: For more complex derivatives, hydrazide intermediates are synthesized and condensed with aldehydes to form hydrazones, which can be further transformed into amine-containing compounds.

Analytical and Purification Techniques

  • Reaction monitoring is primarily done by thin-layer chromatography (TLC) using silica gel plates.
  • Purification involves solvent extraction, washing with aqueous bases or acids, drying over anhydrous sodium sulfate, and recrystallization from solvents such as ethanol or hexane.
  • Characterization includes NMR (1H, 13C, 19F), mass spectrometry (HRMS or ESI-MS), and melting point determination to confirm purity and structure.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Base for ether formation Potassium carbonate (K2CO3)
Solvent DMF, acetone, methanol, ethanol
Temperature 25–90 °C (room temp to reflux depending on step)
Reaction time 0.5–24 hours
Yield range 77–98% for key intermediates
Purification Filtration, recrystallization, solvent extraction

Chemical Reactions Analysis

Types of Reactions

[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

Major products formed from these reactions include various substituted phenylmethanamines, oxides, and reduced amine derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's promising anticancer properties. It has shown effectiveness against various cancer cell lines, indicating its potential as a therapeutic agent.

Case Study: Antitumor Activity

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including glioblastoma and others. For instance, it was tested against the LN229 glioblastoma cell line using the MTT assay, showing a notable inhibition of cell proliferation with an average growth inhibition (GI) rate of around 12.53% .
  • Mechanism of Action : The compound's mechanism is believed to involve the disruption of cellular pathways essential for cancer cell survival and proliferation. Further research is warranted to elucidate specific molecular targets.

Neurological Applications

The compound has also been investigated for its potential effects on neurological disorders.

Case Study: 5-HT4 Receptor Antagonism

  • Therapeutic Potential : Research indicates that derivatives of this compound may act as antagonists at the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders such as gastroesophageal reflux disease (GERD), irritable bowel syndrome (IBS), and cognitive disorders like Alzheimer's disease .
  • Clinical Relevance : The ability to modulate serotonin receptors suggests potential applications in treating conditions associated with altered serotonin signaling.

Summary of Applications

Application Area Details
AnticancerEffective against glioblastoma and other cancer cell lines; significant cytotoxicity observed.
Neurological DisordersPotential 5-HT4 receptor antagonist; implications for treating GERD and cognitive disorders.

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The table below summarizes critical structural and physicochemical properties of [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride and its closest analogs:

Compound Name CAS Number Substituent Position Fluorination Pattern Molecular Formula Molecular Weight Key Features
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine HCl 170015-99-3 Para (4-position) Trifluoroethoxy C₉H₁₁F₃NO·HCl 251.65 High lipophilicity; strong σ-electron withdrawal .
2-(2,2,2-Trifluoroethoxy)phenylamine HCl 1626392-85-5 Ortho (2-position) Trifluoroethoxy C₈H₉F₃NO·HCl 237.62 Reduced steric hindrance; altered receptor binding .
[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine HCl 903630-07-9 Meta (3-position) Trifluoroethoxy C₉H₁₁F₃NO·HCl 251.65 Asymmetric electronic effects; potential metabolic instability .
[3-(2,2-Difluoroethoxy)phenyl]methanamine HCl 1240526-16-2 Meta (3-position) Difluoroethoxy C₉H₁₂ClF₂NO 223.65 Lower electronegativity; improved aqueous solubility .
[4-Ethoxy-2-(trifluoromethyl)phenyl]methanamine HCl N/A Para (4-position) Trifluoromethyl + ethoxy C₁₀H₁₃F₃NO·HCl 267.67 Combined steric and electronic effects; enhanced CNS penetration .

Pharmacological and Physicochemical Comparisons

Electronic and Steric Effects
  • Trifluoroethoxy vs. Difluoroethoxy : The trifluoroethoxy group (-OCH₂CF₃) exhibits stronger electron-withdrawing effects compared to difluoroethoxy (-OCH₂CF₂H), increasing the compound’s resistance to oxidative metabolism but reducing solubility. For instance, [3-(2,2-difluoroethoxy)phenyl]methanamine HCl shows 20% higher aqueous solubility than its trifluoroethoxy counterpart .
  • Positional Isomerism : Substitution at the para position (as in the target compound) maximizes symmetry and electronic delocalization, enhancing binding affinity to serotonin and dopamine receptors compared to ortho or meta isomers .
Metabolic Stability
  • The trifluoroethoxy group in the target compound reduces cytochrome P450-mediated dealkylation, as evidenced by a 50% lower clearance rate in hepatic microsome assays compared to non-fluorinated analogs like tyramine HCl (CAS 60-19-5) .
  • Meta-substituted analogs (e.g., [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine HCl) show higher susceptibility to glucuronidation due to steric exposure of the amine group .

Biological Activity

[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12F3NO
  • SMILES : C1=CC(=CC=C1CN)COCC(F)(F)F
  • InChI : InChI=1S/C10H12F3NO/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9/h1-4H,5-7,14H2

The precise mechanism of action of this compound is still under investigation. However, it is believed to interact with specific receptors and enzymes, influencing neurotransmitter regulation and signal transduction pathways. Preliminary studies suggest that it may modulate the activity of certain molecular targets involved in various biological processes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives containing the trifluoroethoxy group were evaluated for their efficacy against human glioblastoma cells (LN229). The MTT assay demonstrated significant cytotoxic effects, indicating that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Anticancer Efficacy of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism
5bLN22915.0Apoptosis induction
5cLN22912.5Cell cycle arrest
5eLN22910.0Necrosis

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, this compound has shown promise in various other biological activities:

  • Antiviral Activity : Potential efficacy against HIV and other viral infections has been suggested through computational modeling and preliminary assays .
  • Antidiabetic Effects : Some derivatives have been linked to improved glucose metabolism and insulin sensitivity in preclinical models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Glioblastoma Study : A study utilizing the LN229 cell line demonstrated that compounds derived from this compound exhibited significant cytotoxicity. The study employed MTT assays and colony formation assays to assess the effectiveness of these compounds in inhibiting tumor growth .
  • Inflammation Model : In a murine model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to controls. This suggests a potential therapeutic role in treating inflammatory diseases.

Q & A

Q. What are the optimal synthetic conditions for obtaining high-purity [4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic ring. Key steps include:

  • Trifluoroethoxy Group Introduction : Reaction of 4-hydroxyphenylmethanamine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
  • Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt. Critical parameters include strict control of stoichiometry, pH (neutralization during salt formation), and inert atmosphere to prevent amine oxidation. Yields >75% are achievable with optimized conditions .

Q. How does the trifluoroethoxy substituent influence the compound’s electronic properties and reactivity?

The trifluoroethoxy group (–OCH₂CF₃) is highly electronegative due to the three fluorine atoms, which:

  • Induces Strong Electron-Withdrawing Effects : Reduces electron density on the aromatic ring via inductive and resonance effects, directing electrophilic substitution to meta positions .
  • Enhances Lipophilicity : The CF₃ group increases logP by ~1.2 units compared to non-fluorinated analogs, improving membrane permeability in biological assays . Spectroscopic validation (¹⁹F NMR) confirms these electronic effects, with chemical shifts at δ -75 to -80 ppm .

Q. What spectroscopic techniques are recommended for structural characterization?

A combination of methods is essential:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methanamine CH₂NH₂ (δ 3.2–3.5 ppm).
  • ¹⁹F NMR : Confirms trifluoroethoxy group presence (δ -75 to -80 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (theoretical m/z 248.07 for C₁₀H₁₁F₃NO⁺) .
  • X-ray Crystallography : Resolves spatial arrangement of the hydrochloride salt lattice .

Advanced Research Questions

Q. How can contradictory data on reaction mechanisms under varying pH conditions be resolved?

Discrepancies in nucleophilic substitution or oxidation pathways (e.g., amine vs. trifluoroethoxy reactivity) can arise from pH-dependent protonation states. Methodological strategies include:

  • pH-Controlled Kinetic Studies : Monitor reaction intermediates via LC-MS at pH 2–12 to identify dominant pathways .
  • Computational Modeling (DFT) : Calculate activation energies for competing mechanisms (e.g., SN2 vs. radical pathways for CF₃ group stability) . Example: At pH < 5, the amine group protonation reduces nucleophilicity, favoring trifluoroethoxy-mediated reactions .

Q. What enantioselective synthesis methods are viable for chiral derivatives, and how does chirality impact biological activity?

  • Chiral Resolution : Use (R)- or (S)-BINOL-based catalysts during amine functionalization to achieve >90% enantiomeric excess (ee) .
  • Biological Implications : Enantiomers may show divergent receptor binding. For example, (S)-enantiomers of similar compounds exhibit 10-fold higher affinity for serotonin receptors than (R)-forms . Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) spectroscopy .

Q. How can in silico methods predict and validate the compound’s interactions with biological targets?

  • Molecular Docking : Screen against target receptors (e.g., monoamine transporters) using AutoDock Vina. The trifluoroethoxy group’s hydrophobicity enhances binding to hydrophobic pockets (ΔG ≈ -9.5 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and hydrogen bond persistence (>60% simulation time) .
  • Validation : Compare with in vitro binding assays (e.g., radioligand displacement in HEK293 cells expressing target receptors) .

Contradiction Analysis and Optimization

Q. How to address discrepancies in reported solubility and stability profiles?

Solubility variations (e.g., 15–35 mg/mL in water) may stem from salt form purity or crystallization conditions. Mitigation strategies:

  • Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers (pH 4–7.4) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrolysis of the trifluoroethoxy group is negligible below pH 7 .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride
Reactant of Route 2
[4-(2,2,2-Trifluoroethoxy)phenyl]methanamine hydrochloride

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